CCT241161
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYVVGAYAPQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT241161: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the core mechanism of action of CCT241161, an orally active pan-RAF inhibitor. The information is compiled for an audience with a professional background in oncology, pharmacology, and drug development.
Core Mechanism of Action
This compound is a potent inhibitor of RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the MAPK pathway, driving uncontrolled tumor growth.
This compound exhibits a "pan-RAF" inhibitory profile, meaning it targets multiple RAF isoforms, including BRAF and CRAF.[1] This is significant because resistance to first-generation BRAF inhibitors often involves the dimerization of RAF isoforms, reactivating the MAPK pathway. By inhibiting both BRAF and CRAF, this compound can overcome this resistance mechanism. Furthermore, this compound has been shown to be effective in melanomas with NRAS mutations, which also signal through the MAPK pathway.[1]
The inhibitory action of this compound leads to a downstream reduction in the phosphorylation of MEK and ERK, the subsequent kinases in the MAPK cascade.[1][2] This blockade of signal transduction ultimately results in the inhibition of cell proliferation and, in some cases, the induction of tumor regression.[1][2] Notably, this compound has demonstrated the ability to inhibit the growth of BRAF inhibitor-resistant melanoma cells.[1]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various kinases.
| Target | IC50 (nM) |
| LCK | 3 |
| CRAF | 6 |
| SRC | 10 |
| V600E-BRAF | 15 |
| BRAF | 30 |
| Data sourced from MedchemExpress.[1] |
Preclinical In Vivo Efficacy
In preclinical mouse xenograft models, this compound has demonstrated significant anti-tumor activity.
| Animal Model | Dosing Regimen | Outcome |
| B-RAF mutant A375 mouse xenograft model | 20 mg/kg per day (oral gavage) | Induced tumor regression.[2] |
| PLX4720-resistant A375 (A375/R) xenograft model | 10, 20 mg/kg (oral gavage) | Inhibited tumor growth.[1] |
| NRAS mutant DO4 tumor xenograft model | 10, 20 mg/kg (oral gavage) | Inhibited tumor growth.[1] |
| Data compiled from Interprise USA and MedchemExpress.[1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated.
Caption: this compound inhibits both BRAF and CRAF kinases in the MAPK pathway.
Caption: A typical experimental workflow to evaluate this compound's in vitro efficacy.
Experimental Protocols
While specific, detailed protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the characterization of this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination):
-
Principle: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of the target kinases.
-
General Protocol:
-
Recombinant human kinases (e.g., BRAF, CRAF, LCK, SRC) are incubated with a specific substrate and ATP in a buffer solution.
-
Varying concentrations of this compound are added to the reaction wells.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (e.g., MTS Assay):
-
Principle: To assess the effect of this compound on the metabolic activity of cancer cell lines, which is proportional to the number of viable cells.
-
General Protocol:
-
Cancer cells (e.g., BRAF-mutant A375, NRAS-mutant DO4) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
An MTS reagent is added to each well and incubated for 1-4 hours.
-
Viable cells convert the MTS tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
The results are expressed as a percentage of the viability of untreated control cells.
-
Western Blot Analysis for Pathway Modulation:
-
Principle: To detect and quantify the levels of specific proteins (e.g., phosphorylated MEK and ERK) in cell lysates to confirm the on-target effect of this compound.
-
General Protocol:
-
Cancer cells are treated with this compound for a defined period (e.g., 24 hours).[1]
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-pMEK, anti-pERK, and total ERK as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target proteins.
-
In Vivo Xenograft Studies:
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
This compound is administered orally at specified doses and schedules.[1][2]
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
-
This guide provides a foundational understanding of the mechanism of action of this compound. For more detailed information, please refer to the peer-reviewed publication by Girotti MR, et al. in Cancer Cell, 2015.[1]
References
CCT241161: A Technical Guide to Targets and Selectivity Profile
For Research and Drug Development Professionals
Abstract
CCT241161 is a potent, orally active multi-kinase inhibitor, primarily characterized as a pan-RAF inhibitor. It demonstrates significant activity against multiple RAF isoforms, including BRAFV600E and CRAF, as well as key kinases in the Src family like SRC and LCK. This dual targeting of the MAPK/ERK pathway and Src signaling pathways makes this compound a compound of interest for overcoming resistance to first-generation BRAF inhibitors in melanoma and other cancers. This document provides a comprehensive overview of its target profile, selectivity, and the key experimental methodologies used for its characterization.
Core Target Profile and Potency
This compound exhibits low nanomolar inhibitory activity against its primary kinase targets. The compound's potency, measured as the half-maximal inhibitory concentration (IC50), has been determined through in vitro enzymatic assays. These findings establish this compound as a multi-kinase inhibitor with high affinity for key nodes in cancer signaling pathways.
Table 1: Primary Kinase Targets and In Vitro Potency of this compound
| Target Kinase | Isoform/Mutation | IC50 (nM) | Citation(s) |
| LCK | Wild-Type | 3 | [1] |
| CRAF | Wild-Type | 6 | [1] |
| SRC | Wild-Type | 15 | [1] |
| BRAF | V600E Mutant | 15 | [1] |
| BRAF | Wild-Type | 252 | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are dependent on assay conditions.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is critical for its therapeutic window and potential off-target effects. This compound has been profiled against a panel of 63 kinases to assess its selectivity. At a concentration of 1 µM, this compound demonstrates high selectivity, with its inhibitory activity primarily confined to RAF family kinases, Src family kinases, and MAPKs.[1] This focused activity profile suggests a reduced likelihood of broad, off-target kinase inhibition.
Table 2: Summary of this compound Kinase Selectivity
| Kinase Family | Selectivity at 1 µM | Comments | Citation(s) |
| RAF Family | High | Primary target family, including BRAF and CRAF. | [1] |
| Src Family | High | Potent inhibition of LCK and Src. | [1] |
| MAPKs | High | Inhibition observed within the MAPK pathway. | [1] |
| Other Kinases (in 63-kinase panel) | High | Minimal activity against other kinases tested. | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by concurrently inhibiting two major signaling cascades implicated in cell proliferation, survival, and resistance: the RAF-MEK-ERK (MAPK) pathway and the Src signaling pathway.
In BRAF-mutant cancers, the MAPK pathway is constitutively active, driving uncontrolled cell growth. This compound directly inhibits both mutant BRAF and wild-type CRAF, leading to a robust blockade of downstream MEK and ERK phosphorylation.[1] Furthermore, by inhibiting Src, this compound can counteract resistance mechanisms that rely on the activation of parallel signaling pathways.[1]
Experimental Protocols
The characterization of this compound involves standard biochemical and cell-based assays. The following sections describe representative, detailed protocols for these key experiments.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol Details:
-
Reagent Preparation :
-
Kinase Buffer : Typically consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution : this compound is serially diluted in 100% DMSO to create a concentration gradient.
-
ATP Solution : A stock solution of unlabeled ATP is mixed with radiolabeled [γ-³²P]ATP. The final ATP concentration in the assay is often set near the Kₘ value for the specific kinase.
-
-
Assay Procedure :
-
Reactions are performed in a 96-well plate format.
-
Purified recombinant kinase (e.g., BRAFV600E) and a suitable substrate (e.g., inactive MEK1) are mixed in kinase buffer.
-
Diluted this compound or DMSO (vehicle control) is added to the wells, followed by the kinase/substrate mixture.
-
The reaction is initiated by adding the ATP solution.
-
-
Incubation and Termination :
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
The reaction is terminated by spotting a portion of the mixture onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while free ATP does not.
-
-
Detection and Data Analysis :
-
The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The radioactivity on the paper, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Proliferation Assay (GI50 Determination)
This assay measures the effect of this compound on the growth and viability of cancer cell lines, such as BRAF-mutant melanoma cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.[2][3][4][5]
Protocol Details:
-
Cell Plating :
-
Cancer cells (e.g., A375 melanoma) are seeded into 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
-
Compound Treatment :
-
This compound is serially diluted in cell culture medium.
-
The medium from the cell plates is replaced with medium containing the various concentrations of this compound or DMSO (vehicle control).
-
-
Incubation :
-
Cells are incubated with the compound for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Measurement (CellTiter-Glo®) :
-
The plate is equilibrated to room temperature.[5]
-
A volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well is added.[5]
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated for 10 minutes to stabilize the luminescent signal.[5]
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is read on a luminometer.
-
-
Data Analysis :
-
The growth inhibition (GI50) value is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (Western Blot)
Western blotting is used to confirm that this compound engages its intracellular targets by measuring the phosphorylation status of downstream proteins like MEK and ERK.
Protocol Details:
-
Cell Treatment and Lysis :
-
BRAF-mutant cells are grown to ~80% confluency and then treated with various concentrations of this compound for a short period (e.g., 2-24 hours).
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Antibody Probing :
-
The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[7]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-phospho-MEK, anti-phospho-ERK).[7]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection :
-
An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein (e.g., total ERK) or a housekeeping protein like β-actin.[7]
-
Conclusion
This compound is a selective pan-RAF and Src family kinase inhibitor with potent activity in preclinical models. Its ability to robustly inhibit the MAPK pathway at multiple points while also targeting a key resistance pathway demonstrates a rational design for treating BRAF-mutant cancers. The data summarized herein provide a technical foundation for researchers and drug developers working with this compound, outlining its core biochemical and cellular profile and the standard methodologies for its evaluation. Further investigation in clinical settings is required to determine its ultimate therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 4.12. Cell Viability [bio-protocol.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. ch.promega.com [ch.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Anticancer Proliferative Activity of CCT241161
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer proliferative activity of CCT241161, a potent and selective "paradox-breaking" pan-RAF and SRC family kinase (SFK) inhibitor. This compound has demonstrated significant potential in overcoming resistance to conventional BRAF inhibitors in melanoma and shows promise in other malignancies driven by the RAS/RAF/MEK/ERK signaling pathway.
Core Mechanism of Action
This compound is designed to address the common mechanisms of resistance to BRAF-selective inhibitors. Resistance often arises from the paradoxical reactivation of the MAPK pathway, driven by receptor tyrosine kinase (RTK) or SRC family kinase (SFK) signaling, or through mutations in NRAS.[1][2] Unlike first-generation BRAF inhibitors that can paradoxically activate this pathway in BRAF wild-type or resistant cells, this compound's dual-targeting approach mitigates this effect. By inhibiting both pan-RAF (BRAF, CRAF) and SFKs (like SRC and LCK), this compound effectively suppresses the ERK signaling pathway in both BRAF and NRAS mutant melanoma cells.[1][2]
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its antiproliferative effects on various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| BRAF | 252 |
| BRAF V600E | 15 |
| CRAF | 6 |
| SRC | 15 |
| LCK | 3 |
Data sourced from a study by Girotti et al., which characterized the paradox-breaking RAF inhibitors CCT196969 and this compound.
Table 2: Antiproliferative Activity of a Similar Pan-RAF/SRC Inhibitor (CCT3833) in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) of CCT3833 |
| HCT-116 | Colorectal Cancer | G13D | ~1 |
| SW620 | Colorectal Cancer | G12V | ~1 |
| A549 | Non-Small Cell Lung Cancer | G12S | ~1 |
| MIA-PaCa2 | Pancreatic Cancer | G12C | Not specified |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | Not specified |
This data for the analogous compound CCT3833 suggests the potential activity of pan-RAF/SRC inhibitors in KRAS-driven cancers.[3] Further studies are needed to establish a comprehensive IC50 profile for this compound across a broad panel of cancer cell lines.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the anticancer proliferative activity of this compound and similar pan-RAF/SRC inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology (based on protocols for similar compounds):
-
Cell Culture: Cancer cell lines are cultured under standard conditions (e.g., Dulbecco's Modified Eagle's Medium or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin).[3]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is read on a microplate reader.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Phospho-ERK (pERK) Inhibition
Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of pERK are normalized to total ERK and the loading control.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of this compound in a more clinically relevant tumor model, particularly in BRAF inhibitor-resistant melanoma.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from melanoma patients, including those who have developed resistance to BRAF inhibitors, is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID/IL-2Rγ-/- mice).[4][5]
-
Tumor Growth and Passaging: Once the tumors reach a certain volume, they are excised and can be serially passaged into new cohorts of mice for expansion.[6]
-
Treatment: When the PDX tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as western blotting for pERK, to confirm target engagement.
-
Data Analysis: Tumor growth curves are plotted, and the statistical significance of the treatment effect is determined.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram: Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship Diagram: Overcoming Resistance
Caption: this compound overcomes resistance to BRAF inhibitors.
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma [cancer.fr]
- 3. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient specimen collection and generation of patient-derived xenograft (PDX) [bio-protocol.org]
- 5. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
CCT241161: A Paradigm Shift in RAF Inhibition by Overcoming Paradoxical Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
First-generation RAF inhibitors represented a significant breakthrough in the treatment of BRAF-mutant melanomas, but their efficacy is often limited by the development of resistance and the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells. CCT241161 has emerged as a potent, paradox-breaking pan-RAF inhibitor that also targets SRC family kinases (SFKs). This dual inhibitory action not only prevents the paradoxical reactivation of the MAPK pathway but also provides a therapeutic avenue for treating melanomas with intrinsic or acquired resistance to earlier RAF inhibitors, including those with NRAS mutations. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental methodologies, to support further research and development of this promising therapeutic agent.
Introduction: The Challenge of Paradoxical Activation
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] The RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF) are central components of this cascade. Activating mutations in the BRAF gene, most commonly the V600E mutation, are found in a significant percentage of melanomas, leading to constitutive activation of the MAPK pathway and driving tumor growth.[2]
First-generation RAF inhibitors, such as vemurafenib and dabrafenib, were designed to target the ATP-binding site of mutant BRAF and have shown remarkable clinical efficacy in patients with BRAF V600-mutant melanoma.[3][4] However, a major limitation of these inhibitors is the phenomenon of "paradoxical activation." In BRAF wild-type cells, particularly those with upstream activation of the pathway (e.g., through RAS mutations), these inhibitors can promote the dimerization of RAF proteins (BRAF-CRAF hetero- or homodimers).[3][5] This dimerization leads to the transactivation of the drug-free protomer, resulting in an unexpected and often detrimental activation of the MAPK pathway.[3][5] This paradoxical activation can contribute to the development of secondary skin cancers and limit the overall therapeutic window.[6]
This compound: A Novel Paradox-Breaking RAF Inhibitor
This compound is a next-generation, orally bioavailable, small-molecule inhibitor designed to overcome the limitations of first-generation RAF inhibitors.[3][7] It is characterized as a "paradox-breaker" due to its ability to inhibit RAF signaling without inducing paradoxical MAPK pathway activation.[3][6][7]
Mechanism of Action: Dual RAF and SRC Inhibition
The key to this compound's unique profile lies in its dual inhibitory activity against both pan-RAF kinases and SRC family kinases (SFKs).[3][8][9][10]
-
Pan-RAF Inhibition: this compound effectively inhibits both BRAF and CRAF, which is crucial to prevent the formation of active RAF dimers that drive paradoxical activation.[3]
-
SRC Family Kinase (SFK) Inhibition: The concomitant inhibition of SFKs, such as SRC and LCK, addresses a key mechanism of acquired resistance to first-generation BRAF inhibitors.[3][8] Upregulation of receptor tyrosine kinase (RTK) and SRC signaling can lead to the reactivation of the MAPK pathway, and by targeting this escape route, this compound maintains its efficacy in resistant settings.[3]
dot
Caption: Mechanism of paradoxical activation and its prevention by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibition (IC50)
| Kinase Target | This compound IC50 (nM) | Reference |
| BRAF | 252 | [11] |
| BRAF V600E | 15 | [11] |
| CRAF | 6 | [11] |
| SRC | 15 | [11] |
| LCK | 3 | [11] |
Table 2: In Vitro Cellular Activity (GI50)
| Cell Line | BRAF Status | NRAS Status | This compound GI50 (µM) |
| A375 | V600E | WT | < 0.1 |
| WM266.4 | V600E | WT | < 0.1 |
| DO4 | WT | Q61R | ~ 1 |
Data synthesized from figures in referenced publications.[3]
Table 3: In Vivo Efficacy
| Xenograft Model | Treatment | Outcome | Reference |
| A375 (BRAF V600E) | This compound (20 mg/kg/day) | Tumor regression | [12] |
| BRAF inhibitor-resistant PDX | This compound | Tumor regression | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Reagents: Recombinant human kinases (BRAF, BRAF V600E, CRAF, SRC, LCK), appropriate kinase substrates (e.g., MEK1 for RAF kinases, synthetic peptide for SRC kinases), ATP, this compound, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Procedure:
-
Kinase reactions are performed in a 96-well or 384-well plate format.
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.
-
The kinase, substrate, and this compound (or DMSO vehicle control) are incubated together in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of 32P into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ Kinase Assay (Promega) to measure ADP production.
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence polarization or intensity.
-
-
-
Data Analysis:
-
The percentage of kinase activity is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
-
dot
Caption: Workflow for in vitro kinase inhibition assay.
Cell Proliferation (GI50) Assays
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.
Methodology:
-
Cell Lines: A panel of human melanoma cell lines with known BRAF and NRAS mutation status (e.g., A375, WM266.4, DO4).
-
Reagents: Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, this compound, a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega), MTS assay).
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in cell culture medium.
-
The existing medium is removed from the cells, and the medium containing different concentrations of this compound (or DMSO vehicle control) is added.
-
The cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a short period to allow the signal to develop.
-
The luminescence or absorbance is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of cell growth is calculated relative to the DMSO control.
-
GI50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blotting
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and SRC signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cells are seeded and treated with this compound at various concentrations and for different time points.
-
Protein Extraction:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli buffer and denatured by heating.
-
The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MEK, phospho-ERK, total MEK, total ERK, phospho-SRC, total SRC, and a loading control like β-actin or GAPDH).
-
The membrane is washed with TBST to remove unbound primary antibodies.
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The membrane is washed again with TBST.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected using an imaging system.
-
dot
Caption: Workflow for Western Blotting analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of human melanoma.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Implantation: Human melanoma cells (e.g., A375) or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered to the treatment group via oral gavage at a specified dose and schedule (e.g., 20 mg/kg/day).
-
The control group receives the vehicle only.
-
-
Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2).
-
Animal body weight and general health are monitored.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamics, histology).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth between the treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) is performed to determine significance.
-
Signaling Pathway Diagrams
dot
Caption: The MAPK signaling pathway and points of inhibition by this compound.
Conclusion
This compound represents a significant advancement in the development of RAF inhibitors. Its unique dual-targeting mechanism of action, which inhibits both RAF and SRC kinases, effectively circumvents the paradoxical activation of the MAPK pathway observed with first-generation inhibitors. The preclinical data strongly support its potential as a therapeutic agent for BRAF-mutant melanomas, as well as for tumors that have developed resistance to existing therapies, including those with NRAS mutations. The detailed experimental protocols provided in this guide are intended to facilitate further research into the promising capabilities of this compound and accelerate its translation into clinical applications.
References
- 1. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma [cancer.fr]
- 10. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma [iris.unimore.it]
- 11. researchgate.net [researchgate.net]
- 12. interpriseusa.com [interpriseusa.com]
CCT241161: A Technical Guide to a Pan-RAF/SRC Inhibitor Targeting the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCT241161, a potent, orally active pan-RAF and SRC family kinase (SFK) inhibitor. This compound effectively targets the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various cancers, particularly melanoma. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of its activity and evaluation workflow.
Core Mechanism of Action: Dual Inhibition of RAF and SRC
This compound exerts its anti-cancer effects by targeting two key kinase families:
-
RAF Kinases (BRAF, CRAF): As a pan-RAF inhibitor, this compound blocks the activity of both BRAF and CRAF kinases. In many cancers, particularly melanoma, mutations in the BRAF gene (such as V600E) lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation and survival.[1][2][3] By inhibiting BRAF, this compound directly counteracts the effect of these activating mutations.
-
SRC Family Kinases (SFKs): this compound also demonstrates potent inhibition of SFKs, such as SRC and LCK.[4][5][6] SFKs are involved in various cellular processes, including cell growth, survival, and motility. Their inhibition can contribute to the overall anti-tumor activity of this compound and may play a role in overcoming resistance to BRAF-selective inhibitors.[6]
The dual inhibition of RAF and SRC kinases by this compound leads to a robust blockade of the downstream MAPK signaling cascade, specifically preventing the phosphorylation and activation of MEK and ERK, key mediators of cell proliferation.[4][6] This mechanism of action makes this compound a promising therapeutic agent for tumors harboring BRAF mutations, including those that have developed resistance to first-generation BRAF inhibitors, as well as tumors with NRAS mutations.[4][7]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) |
| LCK | 3 |
| CRAF | 6 |
| SRC | 10, 15 |
| V600E-BRAF | 15 |
| BRAF | 30 |
Data sourced from MedchemExpress.[4]
Signaling Pathway Diagram
The following diagram illustrates the MAPK signaling pathway and the points of inhibition by this compound.
References
- 1. MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP kinase signaling and inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 1163719-91-2 | RAF Inhibitor [stressmarq.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
CCT241161: A Pan-RAF and SRC Kinase Inhibitor for Drug-Resistant Melanoma
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241161 is a potent, orally bioavailable small molecule inhibitor that targets both the RAF family of kinases and SRC family kinases (SFKs).[1][2] Its dual-targeting mechanism offers a promising therapeutic strategy, particularly in the context of BRAF-mutant melanoma that has developed resistance to first-generation BRAF inhibitors.[2] Resistance to BRAF inhibitors is a significant clinical challenge, often driven by the reactivation of the mitogen-activated protein kinase (MAPK) pathway or through the activation of alternative signaling pathways mediated by receptor tyrosine kinases (RTKs) and SRC.[2][3] By simultaneously inhibiting both RAF and SRC, this compound can overcome these resistance mechanisms and demonstrate efficacy in preclinical models of resistant melanoma.[2][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its preclinical evaluation.
Core Compound Data: this compound
| Property | Value | Reference |
| CAS Number | 1163719-91-2 | [4] |
| Molecular Formula | C28H27N7O3S | N/A |
| Molecular Weight | 541.6 g/mol | [4] |
| Synonyms | N/A | N/A |
Quantitative Data: Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against a range of kinases, with a notable selectivity for RAF and SRC family members. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) | Reference |
| LCK | 3 | [1][5] |
| c-RAF (CRAF) | 6 | [1][2][5] |
| SRC | 10-15 | [1][2][5] |
| B-RAF V600E | 15 | [2][4] |
| B-RAF | 30-252 | [1][2][5] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by targeting two critical signaling pathways implicated in melanoma progression and drug resistance: the MAPK/ERK pathway and the SRC signaling pathway.
MAPK/ERK Pathway Inhibition
The RAS-RAF-MEK-ERK pathway is a central regulator of cell proliferation, differentiation, and survival. In a significant subset of melanomas, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound, as a pan-RAF inhibitor, directly targets both wild-type and mutant forms of BRAF, as well as CRAF. This inhibition prevents the downstream phosphorylation and activation of MEK and subsequently ERK, leading to a shutdown of the pro-proliferative signals.[1][4]
SRC Kinase Inhibition and Overcoming Resistance
SRC family kinases are non-receptor tyrosine kinases that play a crucial role in signaling downstream of various RTKs.[3] In the context of BRAF inhibitor resistance, upregulation of RTK/SRC signaling can lead to the reactivation of the MAPK pathway or the activation of parallel survival pathways, such as the PI3K/AKT pathway.[2][3] By inhibiting SRC, this compound can block these escape routes, making it effective against melanoma cells that have developed resistance to BRAF-selective inhibitors.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC50 of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., B-RAF, SRC)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture by diluting the recombinant kinase and its specific substrate in kinase assay buffer.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, WM266.4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the log of the drug concentration.
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Melanoma cell line (e.g., A375) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Subcutaneously inject a suspension of melanoma cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse. For PDX models, implant a small tumor fragment subcutaneously.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via oral gavage daily.
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for melanoma. Its dual inhibitory activity against both RAF and SRC kinases provides a robust mechanism to combat the development of drug resistance, a major hurdle in the clinical management of BRAF-mutant melanoma. The preclinical data strongly support its potential as an effective therapeutic agent, particularly for patients who have relapsed on or are refractory to existing BRAF inhibitor therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and similar dual-targeting inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in a patient population.
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma [cancer.fr]
- 2. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma [iris.unimore.it]
- 3. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Combination of MEK and SRC inhibition suppresses melanoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
CCT241161: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241161 is a potent, orally bioavailable, multi-kinase inhibitor targeting both the RAF and SRC families of kinases. This dual-inhibitor action presents a promising strategy to overcome the common mechanisms of resistance to BRAF-selective inhibitors in melanoma and other cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea | [1] |
| CAS Number | 1163719-91-2 | [1][2] |
| Molecular Formula | C28H27N7O3S | [2] |
| Molecular Weight | 541.62 g/mol | [2] |
| Canonical SMILES | CSC1=CC(OC2=C3C(NC(C=N3)=O)=NC=C2)=CC=C1NC(NC4=CC(C(C)(C)C)=NN4C5=CC=CC=C5)=O | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO, not in water | [2] |
| Purity | ≥98% | [1] |
Biological Properties and Mechanism of Action
This compound is a potent pan-RAF and SRC family kinase inhibitor. It was designed to address the issue of acquired resistance to BRAF inhibitors, which often involves the reactivation of the MAPK pathway through SRC-mediated signaling[3]. By simultaneously inhibiting both RAF and SRC kinases, this compound can effectively block this resistance mechanism.
Kinase Inhibitory Activity
This compound has demonstrated potent inhibitory activity against several key kinases involved in cancer cell proliferation and survival. The half-maximal inhibitory concentrations (IC50) for this compound against various kinases are detailed in the table below.
| Kinase Target | IC50 (nM) | Reference |
| LCK | 3 | [4][5] |
| CRAF | 6 | [4][5] |
| SRC | 10 | [4][5] |
| V600E-BRAF | 15 | [4][5] |
| BRAF | 30 | [4][5] |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of melanoma cell lines harboring both BRAF and NRAS mutations[2][4]. It has been shown to inhibit MEK and ERK signaling in BRAF mutant WM266.4 cells[1].
In Vivo Efficacy
In vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. Daily administration of 20 mg/kg this compound resulted in tumor regression in a BRAF mutant A375 mouse xenograft model[3]. Furthermore, this compound has shown efficacy in patient-derived xenograft (PDX) models that are resistant to the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib[3].
Signaling Pathways
This compound targets the RAF-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway. This compound also inhibits the SRC kinase, which can contribute to resistance to BRAF inhibitors by reactivating the MAPK pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Pan-RAF and SRC Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against RAF and SRC kinases.
Materials:
-
Recombinant human RAF (BRAF, V600E-BRAF, CRAF) and SRC kinases
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Melanoma Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on melanoma cell lines.
Materials:
-
Human melanoma cell lines (e.g., A375, WM266.4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom black plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Determine the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting cell viability against the log concentration of the compound.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
A375 human melanoma cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
This compound
-
Vehicle for this compound
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of A375 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the tumor growth data to assess the efficacy of this compound.
Western Blot Analysis of MEK/ERK Signaling
This protocol is for detecting the phosphorylation status of MEK and ERK in melanoma cells treated with this compound.
Materials:
-
Treated and untreated melanoma cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Separate cell lysate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated and total MEK and ERK.
Conclusion
This compound is a promising multi-kinase inhibitor with a novel mechanism of action that has the potential to overcome resistance to current BRAF-targeted therapies. Its dual inhibition of RAF and SRC kinases provides a robust blockade of the MAPK signaling pathway, leading to significant anti-tumor activity in preclinical models of melanoma. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this compound and similar dual-inhibitor strategies in oncology.
References
- 1. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthotopic melanoma xenografts [bio-protocol.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for CCT241161 in Tumor Regression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to CCT241161
This compound is a potent and selective pan-RAF inhibitor that also demonstrates inhibitory activity against SRC-family kinases (SFKs).[1] This dual-targeting mechanism allows this compound to overcome common resistance mechanisms observed with first-generation BRAF inhibitors.[1] In BRAF-mutant cancers, particularly melanoma, resistance to BRAF-selective inhibitors often arises from the reactivation of the MAPK/ERK pathway through mechanisms such as receptor tyrosine kinase (RTK) or SFK signaling, or through NRAS mutations.[1] These resistance mechanisms can lead to paradoxical activation of the MAPK pathway. This compound, by inhibiting both RAF and SRC kinases, effectively blocks this pathway reactivation, making it a promising agent for treating both treatment-naive and drug-resistant BRAF-mutant tumors.[1] Preclinical studies have demonstrated its ability to inhibit the growth of BRAF and NRAS mutant melanoma cells in vitro and to induce tumor regression in in vivo models, including patient-derived xenografts (PDX) resistant to BRAF and MEK inhibitors.[1]
Signaling Pathway of this compound
Caption: this compound inhibits both RAF and SRC kinases, blocking the MAPK pathway.
Quantitative In Vivo Data Summary
The following table summarizes the available quantitative data for this compound in preclinical in vivo models.
| Animal Model | Tumor Type | This compound Dose | Outcome | Source |
| Mouse Xenograft | BRAF-mutant A375 Melanoma | 20 mg/kg per day | Induces tumor regression | [2] |
| Patient-Derived Xenograft (PDX) Mouse Model | BRAF inhibitor-resistant melanoma | 20 mg/kg per day | Induces tumor regression | [2] |
| Patient-Derived Xenograft (PDX) Mouse Model | Dabrafenib and trametinib-resistant melanoma | 20 mg/kg per day | Inhibits ERK and Src signaling and induces tumor regression | [2] |
Experimental Protocols
In Vivo Tumor Xenograft and Patient-Derived Xenograft (PDX) Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft or PDX model of melanoma.
1. Animal Model Selection and Housing:
-
Xenograft Model: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) to prevent rejection of human tumor cells.[2][3]
-
PDX Model: Fresh tumor tissue from a patient is directly implanted subcutaneously into an immunodeficient mouse (e.g., NSG mice).[2][4]
-
House animals in a specific pathogen-free (SPF) facility in accordance with institutional guidelines for animal care.
2. Tumor Cell Implantation (Xenograft Model):
-
Culture human melanoma cells (e.g., A375) in appropriate media.
-
Harvest cells during the exponential growth phase and resuspend in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.[5]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. This compound Formulation and Administration:
-
Formulate this compound for in vivo administration (e.g., in a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80).
-
Administer this compound orally via gavage at the desired dose (e.g., 20 mg/kg) daily.
-
The control group should receive the vehicle solution on the same schedule.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Assess treatment efficacy by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
6. Pharmacodynamic Analysis (Optional):
-
Collect tumor samples at various time points after the final dose to assess target engagement.
-
Analyze protein lysates from the tumors by Western blotting for levels of phosphorylated ERK (pERK) and phosphorylated SRC (pSRC) to confirm inhibition of the target pathways.
In Vitro SRC Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against SRC kinase in a biochemical assay.
1. Reagents and Materials:
-
Recombinant active SRC kinase
-
SRC-specific peptide substrate
-
ATP
-
Assay buffer (e.g., 100 mM Tris, 10 mM MgCl2, pH 7.5)[6]
-
This compound (in a suitable solvent like DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[7]
-
384-well plates
2. Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the SRC kinase, the peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
The luminescent signal will be inversely proportional to the inhibitory activity of this compound.
3. Data Analysis:
-
Calculate the percentage of SRC kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for an in vivo tumor regression study with this compound.
References
- 1. Novel Bioluminescent Activatable Reporter for Src Tyrosine Kinase Activity in Living Mice [thno.org]
- 2. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Melanoma Patient-Derived Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Inhibition of N1-Src kinase by a specific SH3 peptide ligand reveals a role for N1-Src in neurite elongation by L1-CAM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Application Notes and Protocols for BRAF Inhibitor (Vemurafenib) in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "CCT241161" did not yield specific public data. The following application notes and protocols are based on the well-characterized and clinically approved BRAF inhibitor, Vemurafenib (PLX4032), which is likely to have a similar mechanism of action and experimental considerations. These guidelines should be adapted based on the specific characteristics of the compound being investigated.
Introduction
Vemurafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant form, which is a key driver in a significant portion of melanomas and other cancers.[1][2][3] It functions by blocking the MAPK/ERK signaling pathway, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1][2] These application notes provide a comprehensive guide for the in vivo use of Vemurafenib in preclinical research settings, focusing on dosage, experimental design, and pharmacokinetic considerations.
Mechanism of Action
Vemurafenib targets the ATP-binding domain of the constitutively active BRAF V600E mutant kinase, preventing the phosphorylation of its downstream targets, MEK and ERK.[1][2] This disruption of the MAPK pathway leads to cell cycle arrest at the G1 phase and subsequent apoptosis in BRAF V600E-mutant cancer cells.[4]
References
Application Notes and Protocols: Analyzing MEK and ERK Phosphorylation Following CCT241161 Treatment
These application notes provide a comprehensive guide for researchers and scientists to investigate the effects of CCT241161, a selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), on the MEK/ERK signaling pathway. The following protocols detail the Western blot analysis of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in cells treated with this compound.
Introduction to this compound and the MEK/ERK Pathway
This compound is a potent inhibitor of Chk2, a key protein kinase involved in the DNA damage response pathway. The canonical role of Chk2 is to mediate cell cycle arrest, DNA repair, and apoptosis upon genotoxic stress. The Ras-Raf-MEK-ERK (MAPK) pathway, on the other hand, is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. While Chk2 is not a direct upstream regulator of MEK/ERK in the canonical pathway, investigating potential off-target effects or signaling crosstalk is a critical aspect of drug development.
This protocol provides a robust method to determine if this compound treatment modulates the phosphorylation status of MEK1/2 and ERK1/2, the key kinases in the MAPK pathway.
Application Notes and Protocols for CCT241161 in Melanoma Drug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted therapies remains a significant challenge in the treatment of BRAF-mutant melanoma. While BRAF inhibitors have shown remarkable initial efficacy, the majority of patients eventually develop resistance, often through reactivation of the MAPK signaling pathway or activation of alternative survival pathways. CCT241161 is a potent, orally active pan-RAF inhibitor that also targets SRC family kinases (SFKs).[1][2] This dual inhibitory action allows this compound to overcome the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors and effectively inhibit the growth of both BRAF and NRAS mutant melanomas, as well as tumors that have acquired resistance to BRAF inhibitors.[1][2] These application notes provide detailed protocols and data for utilizing this compound as a tool to study and overcome drug resistance in melanoma.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting key kinases in the MAPK and SRC signaling pathways. It inhibits all RAF isoforms (A-RAF, B-RAF, C-RAF) and has been shown to be effective against the common V600E BRAF mutation.[1] By also inhibiting SRC family kinases, this compound can block alternative survival signals that contribute to drug resistance.[1][3] Unlike first-generation BRAF inhibitors which can paradoxically activate the MAPK pathway in BRAF wild-type cells, this compound does not induce this effect, making it a valuable tool for studying resistance mechanisms.[1]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound in melanoma models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][4]
| Kinase Target | IC50 (nM) |
| LCK | 3 |
| C-RAF | 6 |
| SRC | 10, 15 |
| V600E B-RAF | 15 |
| B-RAF | 30, 252 |
Table 2: In Vitro Anti-proliferative Activity of this compound in Melanoma Cell Lines [1]
| Cell Line | Genotype | Effect of this compound |
| WM266.4 | BRAF V600D | Inhibition of MEK and ERK phosphorylation |
| A375 | BRAF V600E | Inhibition of cell growth |
| A375/R (PLX4720-resistant) | BRAF V600E | Inhibition of cell growth |
| D04 | NRAS Q61R | Anti-proliferative activity |
| Patient-derived BRAF inhibitor-resistant cells | Various | Inhibition of cell growth |
Table 3: In Vivo Anti-tumor Activity of this compound in Melanoma Xenograft Models [1]
| Xenograft Model | Treatment | Outcome |
| A375 (BRAF V600E) | 10, 20 mg/kg, oral gavage, daily for 7 days | Tumor regression without body weight loss |
| A375/R (PLX4720-resistant) | 10, 20 mg/kg, oral gavage, daily for 7 days | Tumor regression without body weight loss |
| D04 (NRAS Q61R) | 10, 20 mg/kg, oral gavage, daily for 7 days | Tumor regression without body weight loss |
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits both RAF and SRC kinases to block melanoma growth.
References
- 1. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Proteomic Mapping to Invasion-Metastasis-Cascade Systemic Biomarkering and Targeted Drugging of Mutant BRAF-Dependent Human Cutaneous Melanomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CCT241161 Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CCT241161 in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-kinase inhibitor. Its primary targets are members of the RAF kinase family, including B-RAF, the oncogenic mutant B-RAFV600E, and C-RAF.[1][2] It is designed to inhibit the MAPK signaling pathway, which is often dysregulated in cancer.
Q2: What are the known off-target effects of this compound in cancer cells?
The most significant off-target effects of this compound are the inhibition of Src family kinases (SFKs), particularly SRC and LCK.[1][2] This dual inhibition of both RAF and SRC pathways can be advantageous in certain contexts, such as overcoming resistance to BRAF-selective inhibitors in melanoma.[3][4]
Q3: In which cancer cell types have the off-target effects of this compound been observed?
The off-target effects of this compound on Src family kinases have been primarily documented in melanoma cell lines, especially those that have developed resistance to BRAF inhibitors.[3][5] The compound has been shown to be effective in both BRAF-mutant and NRAS-mutant melanoma cells.[3]
Q4: How does the off-target inhibition of Src by this compound affect cell signaling?
Inhibition of Src by this compound can counteract the reactivation of the MAPK pathway, a common mechanism of resistance to BRAF inhibitors.[3][4] Resistance to BRAF inhibitors can be driven by the activation of receptor tyrosine kinases (RTKs) which signal through Src. By inhibiting both BRAF and Src, this compound can block this escape mechanism.[3][5] This leads to the suppression of downstream signaling molecules like MEK and ERK, even in resistant cells.[3]
Quantitative Data Summary
The following tables summarize the known on-target and off-target activities of this compound based on half-maximal inhibitory concentration (IC50) values.
| On-Target Kinases | IC50 (nM) | Reference |
| B-RAF | 252 | [1] |
| B-RAFV600E | 15 | [1][2] |
| C-RAF | 6 | [1][2] |
| Off-Target Kinases | IC50 (nM) | Reference |
| LCK | 3 | [1][2] |
| SRC | 15 | [1][2] |
Note: this compound has been screened against a broader panel of 63 kinases and was found to be selective for RAFs, Src, LCK, and MAPKs at a concentration of 1 µM.[1] However, the detailed quantitative data from this broader screen is not publicly available.
Experimental Protocols
1. In Vitro Kinase Assay for On- and Off-Target Inhibition
This protocol describes a general method for determining the IC50 of this compound against its target kinases.
-
Reagents and Materials:
-
Recombinant human kinases (B-RAF, B-RAFV600E, C-RAF, SRC, LCK)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (specific for each kinase)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate peptide mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis of Signaling Pathway Modulation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK and SRC in cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A375 melanoma cells, BRAF inhibitor-resistant derivatives)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-SRC, anti-SRC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in kinase assays | Inaccurate pipetting of the inhibitor or reagents. | Use calibrated pipettes and perform serial dilutions carefully. Include positive and negative controls in each assay. |
| Instability of the kinase or substrate. | Ensure proper storage and handling of recombinant proteins and peptides. Avoid repeated freeze-thaw cycles. | |
| No change in p-ERK or p-SRC levels after this compound treatment in Western blot | The cell line may not be sensitive to this compound. | Verify the mutational status (e.g., BRAF, NRAS) of your cell line. |
| Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| Poor antibody quality. | Use validated antibodies and optimize the antibody concentration. | |
| High background in Western blot | Insufficient blocking or washing. | Increase the blocking time and the number of washes. Use a different blocking agent (e.g., BSA instead of milk). |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to check for non-specific binding. |
Visualizations
Caption: this compound inhibits both BRAF in the MAPK pathway and the off-target SRC.
Caption: Workflow for investigating the off-target effects of this compound.
References
- 1. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma [cancer.fr]
- 4. DSpace [christie.openrepository.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Optimizing CCT241161 concentration for cell viability assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of CCT241161 in cell viability assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally available small molecule inhibitor. It functions as a pan-RAF inhibitor, targeting multiple RAF kinase isoforms (BRAF, V600E-BRAF, and CRAF). Additionally, it exhibits significant inhibitory activity against SRC family kinases (SFKs) like SRC and LCK.[1][2][3] By inhibiting these kinases, this compound effectively blocks signaling through the MAPK (RAS-RAF-MEK-ERK) pathway, which is a critical regulator of cell proliferation and survival.[1]
Q2: What is the significance of this compound being a "paradox-breaking" RAF inhibitor?
A2: First-generation RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream mutations (e.g., in NRAS), leading to unintended cell proliferation. "Paradox-breaking" inhibitors like this compound are designed to inhibit RAF signaling without causing this paradoxical activation, making them potentially effective in a broader range of genetic contexts, including tumors with NRAS mutations or those that have developed resistance to earlier inhibitors.[1][3]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4][5] Gently vortex or sonicate in a water bath to ensure the compound is fully dissolved. Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[6]
Q4: What is a typical starting concentration range for a dose-response experiment with this compound?
A4: For initial dose-response experiments in sensitive cell lines (e.g., BRAF or NRAS mutant melanoma), a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-20 µM).[7][8] A common approach is to use a 10-point serial dilution (e.g., 1:3 or 1:5 dilutions) starting from the highest concentration.
Q5: Why is it critical to include a vehicle control in my experiments?
A5: A vehicle control is essential for accurately interpreting your results. This compound is dissolved in DMSO, which can have its own effects on cell viability, especially at higher concentrations. Your vehicle control should consist of cells treated with the same final concentration of DMSO as your highest this compound dose. This allows you to distinguish between the cytotoxic effects of the drug and any effects caused by the solvent itself. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to minimize toxicity.[6][9]
Data Summary Tables
Table 1: Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase targets. These values represent the concentration of the inhibitor required to reduce the activity of a specific purified enzyme by 50%.
| Target Kinase | IC50 (nM) |
| LCK | 3 |
| CRAF (RAF1) | 6 |
| SRC | 15 |
| BRAF (V600E) | 15 |
| BRAF (wild-type) | 30 |
| (Data sourced from MedchemExpress)[2] |
Table 2: Recommended Concentration Range for Initial Dose-Response Assay
This table provides a suggested 10-point concentration series for an initial cell viability experiment to determine the IC50 of this compound. This is a starting point and may require optimization based on the cell line used.
| Concentration (µM) |
| 10.0 |
| 3.0 |
| 1.0 |
| 0.3 |
| 0.1 |
| 0.03 |
| 0.01 |
| 0.003 |
| 0.001 |
| 0 (Vehicle Control) |
Visual Guides and Workflows
Detailed Experimental Protocol
Protocol: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a detailed method for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cancer cell line (e.g., A375, WM-266-4)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving the required amount of powder in 100% DMSO.
-
Ensure the solution is clear and homogenous. If necessary, vortex gently or warm briefly at 37°C.
-
Store the stock solution in single-use aliquots at -80°C.
-
-
Cell Seeding (Day 1):
-
Harvest and count cells that are in a logarithmic growth phase.
-
Seed the cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Seeding density should be optimized to ensure cells are ~70-80% confluent at the end of the assay.[7]
-
Include wells for "medium only" (background) and "cells only" (no treatment) controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment (Day 2):
-
Prepare a serial dilution plate. First, dilute the 10 mM this compound stock solution in complete medium to create the highest concentration for your assay (e.g., 20 µM, which is a 1:500 dilution). This will be your 2X top concentration.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in complete medium down the columns of a separate 96-well plate to create your 2X concentration series.
-
Prepare a 2X vehicle control solution containing the same percentage of DMSO as your 2X top concentration.
-
Carefully remove 100 µL of medium from the cell plate and add 100 µL of the 2X drug dilutions, resulting in the final desired concentrations (1X).
-
Incubate the plate for the desired exposure time (typically 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (Day 5):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other measurements.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps. Use a calibrated multichannel pipette for seeding.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outermost wells of the plate for experimental data, as they are more prone to evaporation. Fill these wells with sterile PBS or medium to create a humidity barrier.
-
Problem: The vehicle (DMSO) control shows significant cell death.
-
Possible Cause: The final DMSO concentration is too high.
-
Solution: Recalculate your dilutions to ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[6] If a higher drug concentration is needed, consider preparing a more concentrated primary stock solution.
-
-
Possible Cause: The specific cell line is highly sensitive to DMSO.
-
Solution: Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration for your cell line. Aim to keep the final concentration well below this toxic threshold.
-
Problem: The IC50 value is much higher than expected or published values for similar compounds.
-
Possible Cause: The cell line may have intrinsic or acquired resistance.
-
Solution: Verify the genetic background of your cell line (e.g., BRAF and RAS mutation status). Resistance can be mediated by reactivation of the MAPK pathway or activation of parallel survival pathways like PI3K/AKT.[10]
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Ensure that the cell seeding density is not too high. Overly confluent cells may show reduced sensitivity to anti-proliferative agents. Also, confirm that the assay endpoint (e.g., 72 hours) is sufficient to observe a cytotoxic effect.
-
References
- 1. medkoo.com [medkoo.com]
- 2. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elitebiogenix.com [elitebiogenix.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
CCT241161 Dose-Response Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CCT241161 in dose-response curve experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active pan-RAF inhibitor.[1][2] Its primary mechanism is the inhibition of RAF kinases (BRAF, V600E-BRAF, and CRAF), which are key components of the MAPK/ERK signaling pathway.[1][3] Additionally, this compound demonstrates inhibitory activity against Src family kinases (SFKs) such as LCK and SRC.[1][3] This dual action makes it effective in treating melanomas with BRAF or NRAS mutations, including those that have developed resistance to other BRAF inhibitors.[4]
Q2: Which specific signaling pathway does this compound target?
A2: this compound primarily targets the Ras-Raf-MEK-ERK signaling pathway.[3] By inhibiting BRAF and CRAF, it blocks the downstream phosphorylation of MEK and ERK, which are crucial for cell proliferation and survival.[1][5] Its ability to also inhibit SRC provides an additional mechanism to counteract resistance pathways.[3][6]
Q3: In what types of cancer cell lines is this compound expected to be most effective?
A3: this compound shows significant anti-proliferative activity in cancer cell lines harboring BRAF mutations (e.g., V600E) and NRAS mutations, particularly in melanoma.[1][4] It is also designed to be effective against tumors that have acquired resistance to first-generation BRAF inhibitors like vemurafenib.[4][6]
Q4: What is a typical dose range for in vitro cell culture experiments?
A4: For cell proliferation assays, effective concentrations typically range from the low nanomolar (nM) to the low micromolar (µM) range.[1] For instance, inhibition of MEK and ERK phosphorylation in WM266.4 cells has been observed with concentrations as low as 1-100 nM.[1] Anti-proliferative effects in various melanoma cell lines are often seen in the 0.1 to 10 µM range.[1] It is crucial to perform a dose-response experiment across a wide logarithmic range to determine the optimal concentration for your specific cell line and assay.[7]
Section 2: Troubleshooting Guide for Dose-Response Assays
Q: I am not observing a dose-dependent effect on cell viability. The response curve is flat. What are the possible reasons?
A: A flat dose-response curve suggests a lack of inhibitory effect. Consider the following:
-
Cell Line Genotype: Confirm that your cell line has a BRAF or NRAS mutation. This compound is significantly less effective in BRAF wild-type cells and may even cause paradoxical pathway activation in some contexts.[5][8]
-
Drug Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture media. Precipitated compound will not be biologically active. Prepare fresh dilutions for each experiment as the compound may degrade in aqueous solutions over time.
-
Incubation Time: The duration of drug exposure may be insufficient. For proliferation assays, an incubation period of 24 to 72 hours is common.[1] You may need to optimize this for your specific cell line's doubling time.
-
Assay Sensitivity: The chosen cell viability assay (e.g., MTT, XTT, CellTiter-Glo) may not be sensitive enough, or the cell seeding density may be too high or too low.
Q: The results from my technical replicates show high variability. How can I improve consistency?
A: High variability can obscure the true dose-response relationship. Key areas to check include:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers per well is a major source of variability. Pay attention to potential "edge effects" in multi-well plates; consider not using the outer wells for data collection.
-
Pipetting and Dilution: Use calibrated pipettes and perform careful serial dilutions. Mix each dilution thoroughly before adding it to the wells. When treating cells, add the compound to each well in the same manner.
-
Assay Protocol: Adhere strictly to the manufacturer's protocol for your viability assay, especially regarding incubation times and mixing steps after reagent addition.
Q: The GI₅₀ (half-maximal growth inhibition) value I calculated is significantly higher than published data. Why might this be?
A: Discrepancies between your results and published findings can arise from several factors:
-
Cell Line Health and Passage Number: Cells at a very high passage number may have altered phenotypes and drug sensitivity. Ensure your cells are healthy and within a consistent passage range.
-
Culture Conditions: Differences in serum concentration, media formulation, or CO₂ levels can impact cell growth rates and drug response.
-
Drug Purity and Handling: Verify the purity of your this compound compound. Improper storage (e.g., exposure to light or multiple freeze-thaw cycles) can lead to degradation.
-
Curve Fitting Model: The statistical model used to fit the dose-response curve and calculate the GI₅₀/IC₅₀ can influence the result.[9] Ensure you are using a standard non-linear regression model (e.g., four-parameter logistic curve).[9][10]
Section 3: Quantitative Data Summary
Table 1: this compound Kinase Inhibitory Potency
| Kinase Target | IC₅₀ (nM) |
|---|---|
| LCK | 3 |
| CRAF | 6 |
| SRC | 15 |
| V600E-BRAF | 10 |
| BRAF | 30 |
Data sourced from MedchemExpress and ResearchGate.[1][3]
Table 2: this compound Anti-proliferative Activity in Melanoma Cell Lines
| Cell Line | Mutation Status | Experimental Detail |
|---|---|---|
| A375 | BRAF V600E | Inhibition observed at 0.5 µM over 20 days. |
| D04 | NRAS Mutant | Anti-proliferative activity seen at 0.1 - 100 µM. |
| WM266.4 | BRAF V600E | Inhibition of MEK/ERK at 1 - 100 nM (24h). |
Data compiled from MedchemExpress.[1]
Section 4: Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (Using CellTiter-Glo®)
-
Cell Plating: Harvest and count cells. Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete medium to create 2x working concentrations of the desired final concentrations (e.g., from 20 µM down to 2 nM).
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1x final concentrations. Include "vehicle control" (DMSO-treated) and "no cells" (media only) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence using a plate reader.
-
Data Analysis: Subtract the background (media only wells). Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized response versus the log of the drug concentration and fit a four-parameter non-linear regression curve to determine the GI₅₀.
Protocol 2: Western Blot for Phospho-ERK (pERK) Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for a shorter duration (e.g., 4-24 hours).[1]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Analyze band intensity to quantify the reduction in pERK relative to total ERK.
Section 5: Visualizations
Caption: this compound inhibits the MAPK pathway via RAF and also targets SRC.
Caption: Workflow for a cell-based dose-response viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. interpriseusa.com [interpriseusa.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. uu.diva-portal.org [uu.diva-portal.org]
Technical Support Center: CCT241161 Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the pan-RAF/SRC inhibitor, CCT241161, in preclinical models. The information is designed to help anticipate and mitigate potential side effects, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor that targets both pan-RAF kinases (A-RAF, B-RAF, C-RAF) and SRC-family kinases (SFKs). By inhibiting RAF kinases, this compound blocks the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer and drives cell proliferation. The concurrent inhibition of SFKs can impact multiple oncogenic processes, including cell growth, survival, and migration. This dual inhibitory action makes this compound a "paradox-breaking" RAF inhibitor, as it can overcome resistance mechanisms associated with first-generation BRAF inhibitors.
Q2: What are the potential side effects of this compound in preclinical models?
A2: While specific preclinical safety data for this compound is not extensively published, potential side effects can be inferred from preclinical studies of other pan-RAF inhibitors, SRC inhibitors, and CHK1 inhibitors, a related class of cell cycle checkpoint inhibitors. Researchers should be vigilant for the following potential adverse events:
-
Dermatological: Skin rashes, including maculopapular rash, are a common side effect of RAF inhibitors.
-
Hematological: Anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count) have been observed with some kinase inhibitors.
-
Gastrointestinal: Nausea, vomiting, and diarrhea are possible.
-
Cardiovascular: Although less common with newer generations of kinase inhibitors, cardiac toxicities, such as changes in heart rate or rhythm, have been reported with some CHK1 inhibitors and should be considered a possibility.[1][2]
-
General: Fatigue, decreased appetite, and weight loss may occur.
Q3: How can I proactively monitor for these potential side effects in my animal models?
A3: A comprehensive monitoring plan is crucial. This should include:
-
Daily Health Checks: Observe animals for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social withdrawal), and signs of skin irritation.
-
Body Weight Monitoring: Record body weights at least twice weekly to detect any significant weight loss.
-
Complete Blood Counts (CBCs): Perform CBCs at baseline and at regular intervals during the study to monitor for hematological toxicities.
-
Serum Chemistry: Analyze serum chemistry panels to assess organ function, particularly liver and kidney function.
-
Electrocardiography (ECG): If cardiac effects are a concern, consider ECG monitoring in a subset of animals.
Troubleshooting Guide
This guide addresses specific issues that may arise during your preclinical experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) in Treatment Group | Drug-related toxicity (e.g., gastrointestinal upset, decreased appetite) or tumor burden. | 1. Dose Reduction: Consider reducing the dose of this compound. 2. Supportive Care: Provide nutritional support (e.g., palatable, high-calorie food). 3. Monitor Tumor Growth: Assess if weight loss correlates with rapid tumor progression. |
| Development of Skin Rash or Dermatitis | On-target (RAF inhibition) or off-target effects of the drug. | 1. Topical Treatment: Consult with a veterinarian about appropriate topical treatments to alleviate irritation. 2. Dose Modification: A dose reduction or interruption may be necessary if the rash is severe. |
| Abnormal Hematology (Anemia, Thrombocytopenia) | Myelosuppression due to kinase inhibition. | 1. Monitor CBCs more frequently. 2. Dose Adjustment: Reduce the dose or consider intermittent dosing schedules. 3. Supportive Care: In severe cases, supportive care such as blood transfusions may be required (consult with veterinary staff). |
| Unexpected Animal Deaths | Acute toxicity, severe adverse reaction, or rapid disease progression. | 1. Immediate Necropsy: Perform a full necropsy to determine the cause of death. 2. Review Dosing and Administration: Ensure correct dosing and proper administration technique. 3. Re-evaluate Dose: The starting dose may be too high for the specific animal model. Conduct a dose-range-finding study. |
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing this compound in preclinical models.
Key Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are outlines for key experiments.
1. In Vitro Cell Proliferation Assay (MTS Assay)
-
Objective: To determine the concentration-dependent effect of this compound on tumor cell viability.
-
Methodology:
-
Seed tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the cell plates with the drug-containing medium. Include vehicle-only controls.
-
Incubate the plates for 72 hours (or a time course determined by cell doubling time).
-
Add MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a mouse xenograft model.
-
Methodology:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (formulated in an appropriate vehicle) and vehicle control to the respective groups via the determined route (e.g., oral gavage) and schedule.
-
Measure tumor volume with calipers and body weight at least twice a week.
-
Monitor animal health daily for any signs of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice.
-
Excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, immunohistochemistry for biomarkers like p-ERK).
-
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to their institution's animal care and use guidelines and consult with veterinary professionals for any animal health concerns.
References
CCT241161 Combination Therapy Strategies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating CCT241161 combination therapy strategies. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for combination therapies?
A1: this compound is a potent, orally active pan-RAF inhibitor that also targets SRC-family kinases (SFKs). Unlike first-generation BRAF inhibitors, this compound does not induce paradoxical activation of the MAPK pathway, a common mechanism of acquired resistance. The primary rationale for combination therapies with this compound is to overcome or delay the development of resistance to targeted therapies in cancers such as melanoma. Key combination strategies include:
-
Co-targeting the MAPK Pathway: Combining this compound with a MEK inhibitor (e.g., trametinib, selumetinib) provides a vertical blockade of the MAPK pathway, which can be more effective in suppressing signaling and overcoming resistance mediated by pathway reactivation.
-
Targeting Parallel Signaling Pathways: Resistance to RAF inhibitors can also arise from the activation of alternative survival pathways, such as the PI3K/AKT pathway. Combining this compound with inhibitors of these pathways may offer a synergistic anti-tumor effect.
-
Inhibiting SRC-mediated Resistance: As this compound also inhibits SFKs, combining it with other agents that target SRC-downstream signaling or with drugs that are susceptible to SRC-mediated resistance could be a promising strategy.
Q2: Which cell lines are suitable for in vitro studies of this compound combination therapies?
A2: The choice of cell lines will depend on the specific research question. Here are some recommendations:
| Cell Line | Cancer Type | Key Mutations | Rationale for Use |
| A375 | Malignant Melanoma | BRAF V600E | A widely used BRAF-mutant melanoma cell line, sensitive to BRAF inhibitors. Useful for baseline efficacy studies and generating resistant subclones. |
| SK-MEL-28 | Malignant Melanoma | BRAF V600E | Another common BRAF-mutant melanoma cell line. |
| Mel-p | Primary Melanoma | Varies | Primary melanoma cells can provide insights into early-stage disease and may have different sensitivity profiles compared to metastatic lines. |
| HT-29 | Colorectal Cancer | BRAF V600E, PIK3CA P449T | A BRAF-mutant colorectal cancer cell line that is relatively insensitive to BRAF inhibitors alone, making it a good model to study combination strategies aimed at overcoming intrinsic resistance. |
| BRAF-inhibitor resistant cell lines | Various | Varies (e.g., NRAS mutations, BRAF amplification) | Developing or obtaining cell lines with acquired resistance to first-generation BRAF inhibitors is crucial for testing the efficacy of this compound combinations in a resistance setting. |
Q3: What are the general recommended concentration ranges for in vitro experiments with this compound and its combination partners?
A3: Optimal concentrations should always be determined empirically for each cell line and experimental setup. However, based on preclinical data for similar compounds, the following ranges can be used as a starting point for dose-response experiments:
| Compound | Target | Starting Concentration Range (in vitro) |
| This compound | pan-RAF, SRC | 1 nM - 10 µM |
| Trametinib | MEK1/2 | 0.1 nM - 1 µM[1][2] |
| Selumetinib | MEK1/2 | 1 nM - 10 µM |
| Dasatinib | SRC, multiple kinases | 1 nM - 1 µM[3][4] |
It is recommended to perform a dose-response curve for each single agent to determine the IC50 in your cell line of interest before proceeding to combination studies.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution. Perform a cell count to verify the number of cells per well.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Drug precipitation at high concentrations.
-
Solution: Visually inspect the drug solutions and the media in the wells for any signs of precipitation. If observed, prepare fresh drug stocks and consider using a lower top concentration. The use of a small percentage of DMSO (typically <0.5%) is acceptable to aid solubility.
-
Problem 2: Difficulty in interpreting synergy analysis results.
-
Possible Cause: Inappropriate synergy model.
-
Solution: The two most common models for synergy analysis are the Chou-Talalay method (which calculates a Combination Index, CI) and the Bliss Independence model. The choice of model can influence the interpretation. It is advisable to use software packages like CompuSyn or SynergyFinder that can calculate and visualize both. A CI value < 1 generally indicates synergy.
-
-
Possible Cause: Experimental design not optimized for synergy analysis.
-
Solution: For robust synergy analysis, a matrix of concentrations for both drugs should be tested. This typically involves a 5x5 or larger matrix of serially diluted concentrations of each drug, alone and in combination.
-
Problem 3: Inconsistent tumor growth in in vivo xenograft models.
-
Possible Cause: Variation in tumor cell implantation.
-
Solution: Ensure that the same number of viable cells in the same volume and at the same passage number are injected subcutaneously into the flank of each mouse.
-
-
Possible Cause: Poor health of the mice.
-
Solution: Monitor the mice daily for signs of distress, weight loss, or adverse reactions to the treatment. Ensure proper animal husbandry.
-
-
Possible Cause: Suboptimal drug formulation or administration.
-
Solution: Ensure the drug is properly dissolved or suspended in the appropriate vehicle. For oral gavage, ensure the correct volume is administered consistently. For this compound and other kinase inhibitors, formulations often involve vehicles like 0.5% hydroxypropyl methylcellulose and 0.2% Tween-80.
-
Experimental Protocols
1. In Vitro Cell Viability and Synergy Assay
This protocol outlines a general procedure for assessing the effect of this compound in combination with a MEK inhibitor (e.g., trametinib) on the viability of melanoma cells.
Materials:
-
A375 melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, Trametinib
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Trypsinize and count A375 cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of media. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and trametinib in DMSO. Create a dilution series for each drug and for the combination at a fixed ratio (e.g., based on the IC50 ratio of the single agents).
-
Treatment: Add the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: On the day of the assay, equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot dose-response curves and calculate IC50 values for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
A375 cells
-
This compound, MEK inhibitor (e.g., trametinib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-MEK1/2 (Ser217/221), anti-total MEK1/2, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, a MEK inhibitor, or the combination for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.
3. In Vivo Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing and treating melanoma PDX models.
Materials:
-
NOD/SCID or other immunocompromised mice
-
Fresh tumor tissue from a melanoma patient (obtained with appropriate ethical approval)
-
Matrigel
-
This compound and MEK inhibitor (e.g., trametinib) formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (2-3 mm³).
-
Implant one fragment subcutaneously into the flank of an anesthetized mouse, with or without Matrigel.
-
Monitor the mice for tumor growth. Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it can be harvested and passaged to expand the model.
-
-
Drug Treatment Study:
-
Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, MEK inhibitor alone, combination).
-
Administer the drugs daily via oral gavage at predetermined doses. A starting point for trametinib could be 1-2 mg/kg/day.[1][2] The dose for this compound would need to be determined from preclinical toxicology and efficacy studies.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and overall health.
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for pathway inhibition) or histological analysis.
-
Visualizations
Caption: Rationale for this compound and MEK inhibitor combination therapy.
References
- 1. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II trial of dasatinib in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib inhibits primary melanoma cell proliferation through morphology-dependent disruption of Src-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Melanoma Treatment: CCT241161 vs. CCT196969
A comprehensive analysis of two potent pan-RAF and SRC family kinase inhibitors in overcoming BRAF inhibitor resistance in melanoma.
In the landscape of targeted cancer therapy, the emergence of resistance to BRAF inhibitors remains a critical challenge in the treatment of BRAF-mutant melanoma. This has spurred the development of next-generation inhibitors that can effectively counteract these resistance mechanisms. This guide provides a detailed comparison of two such promising compounds, CCT241161 and CCT196969, focusing on their efficacy, underlying mechanisms of action, and the experimental evidence supporting their potential as second-line therapies.
Quantitative Efficacy: A Tale of Two Inhibitors
Both this compound and CCT196969 have demonstrated potent inhibitory activity against key kinases in the MAPK signaling pathway, as well as SRC family kinases (SFKs), which are implicated in resistance to BRAF inhibitors. The following tables summarize their in vitro inhibitory concentrations (IC50) and in vivo efficacy.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound | CCT196969 |
| BRAF | 252 | 100 |
| BRAF V600E | 15 | 40 |
| CRAF | 6 | 12 |
| SRC | 15 | 26 |
| LCK | 3 | 14 |
Table 2: In Vivo Efficacy in A375 (BRAF V600E) Xenograft Model
| Compound | Dose (mg/kg/day) | Tumor Growth |
| This compound | 20 | Regression |
| CCT196969 | 20 | Regression |
The data reveals that while both compounds are potent pan-RAF and SFK inhibitors, this compound exhibits a lower IC50 for BRAF V600E, CRAF, SRC, and LCK, suggesting a higher potency in vitro.[1] However, both compounds demonstrated comparable and significant efficacy in vivo, inducing tumor regression in a BRAF V600E mutant melanoma xenograft model at the same dosage.[2]
Mechanism of Action: Overcoming Resistance Through Dual Inhibition
Standard BRAF inhibitors like vemurafenib can lead to paradoxical activation of the MAPK pathway in the presence of upstream RAS mutations or through the formation of BRAF/CRAF dimers, contributing to acquired resistance. This compound and CCT196969 are designed to overcome this by not only inhibiting the mutated BRAF but also CRAF and SFKs. This dual inhibition prevents the reactivation of the MAPK pathway and blocks alternative survival signals mediated by SFKs.
Caption: Dual inhibition of RAF and SRC pathways by this compound and CCT196969.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Girotti et al. (2015).
In Vitro Kinase Assays
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against a panel of kinases.
-
Method: Kinase activity was measured using a radiometric assay. Recombinant kinases were incubated with the test compounds at various concentrations in the presence of a substrate (e.g., myelin basic protein for BRAF) and [γ-³²P]ATP. The reaction was allowed to proceed for a specified time at 30°C and then stopped. The amount of incorporated ³²P into the substrate was quantified using a scintillation counter. IC50 values were calculated from the dose-response curves.
Cell Viability Assay
-
Objective: To assess the effect of the compounds on the viability of melanoma cell lines.
-
Method: A375 (BRAF V600E) and other melanoma cell lines were seeded in 96-well plates. After 24 hours, cells were treated with a range of concentrations of this compound, CCT196969, or a vehicle control. After 72 hours of incubation, cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells. Luminescence was read using a plate reader, and GI50 (50% growth inhibition) values were calculated.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a preclinical animal model.
-
Method:
-
Cell Implantation: A375 melanoma cells were harvested and suspended in a 1:1 mixture of culture medium and Matrigel. 5 x 10⁶ cells were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth and Treatment: Tumors were allowed to grow to a mean volume of approximately 150-200 mm³. Mice were then randomized into treatment groups. This compound and CCT196969 were formulated in a vehicle solution and administered orally once daily at a dose of 20 mg/kg.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, and the volume was calculated using the formula: (length x width²)/2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or after a specified duration of treatment. Tumor regression was defined as a decrease in tumor volume from the start of treatment.
-
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
Both this compound and CCT196969 represent a significant advancement in the development of therapies for BRAF inhibitor-resistant melanoma. Their ability to dually target both the RAF and SRC signaling pathways provides a robust mechanism to overcome common resistance pathways. While this compound shows slightly higher potency in in vitro kinase assays, both compounds demonstrate remarkable and comparable in vivo efficacy. Further clinical investigation is warranted to determine the full therapeutic potential of these promising pan-RAF/SFK inhibitors.
References
CCT241161 Demonstrates Superior Activity in Preclinical Models of Dabrafenib and Trametinib-Resistant Melanoma
For Immediate Release
A comprehensive analysis of preclinical data reveals that CCT241161, a novel pan-RAF and SRC inhibitor, demonstrates significant antitumor activity in BRAF-mutant melanoma models that have developed resistance to the standard-of-care combination therapy of dabrafenib and trametinib. These findings position this compound as a promising therapeutic strategy for patients who have relapsed on current targeted therapies.
This guide provides a detailed comparison of this compound's performance against conventional treatments in resistant melanoma models, supported by experimental data and detailed methodologies for key assays.
Overcoming Resistance: this compound's Mechanism of Action
Resistance to BRAF and MEK inhibitors, such as dabrafenib and trametinib, is a major clinical challenge, often driven by the reactivation of the MAPK signaling pathway. One common mechanism of resistance is the acquisition of secondary mutations, such as in NRAS, which renders the tumor insensitive to BRAF-selective inhibitors.
This compound is a potent, orally active inhibitor that targets not only the RAF kinases (BRAF, V600E-BRAF, and CRAF) but also SRC kinase.[1] This dual-targeting mechanism is critical for its efficacy in resistant settings. By inhibiting both RAF and SRC, this compound can effectively suppress the MAPK pathway even in the presence of resistance-conferring mutations like NRAS Q61R.[2]
dot
Comparative Efficacy in Resistant Models
Preclinical studies utilizing patient-derived xenograft (PDX) models of melanoma with acquired resistance to dabrafenib and trametinib, characterized by a BRAF V600E and a concurrent NRAS Q61R mutation, have demonstrated the superior efficacy of this compound. In these models, treatment with this compound resulted in significant tumor regression, whereas the combination of dabrafenib and trametinib was ineffective.[2]
| Treatment Group | Mean Tumor Volume Change (%) | Statistical Significance (vs. Dab + Tram) |
| Dabrafenib + Trametinib | Tumor Growth | - |
| This compound | Tumor Regression | p < 0.001 |
| Table 1: In vivo efficacy of this compound in a dabrafenib and trametinib resistant PDX model.[2] |
Furthermore, this compound exhibits potent inhibitory activity against key kinases involved in both the primary oncogenic pathway and resistance mechanisms.
| Kinase | This compound IC50 (nM) |
| LCK | 3 |
| CRAF | 6 |
| SRC | 10 |
| V600E-BRAF | 15 |
| BRAF | 30 |
| Table 2: In vitro kinase inhibitory activity of this compound.[1] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay
The anti-proliferative effects of this compound and other inhibitors are determined using a tetrazolium-based colorimetric assay (e.g., MTT or XTT).
-
Cell Seeding: Melanoma cells, both sensitive and resistant lines, are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, dabrafenib, trametinib) for 72 hours.
-
MTT/XTT Addition: After the incubation period, MTT or XTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis
Western blotting is employed to assess the phosphorylation status of key signaling proteins within the MAPK and SRC pathways.
-
Cell Lysis: Cells are treated with the inhibitors for the desired time points, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK, MEK, SRC, and other proteins of interest.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
dot
In Vivo Patient-Derived Xenograft (PDX) Studies
The in vivo efficacy of this compound is evaluated in immunodeficient mice bearing tumors derived from patients with dabrafenib and trametinib-resistant melanoma.
-
PDX Model Establishment: Tumor fragments from patients with confirmed resistance are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry, to confirm target engagement and pathway inhibition.
Alternative Therapeutic Strategies
While this compound shows significant promise, other therapeutic avenues are also being explored for dabrafenib and trametinib-resistant melanoma. These include:
-
Other BRAF/MEK inhibitor combinations: Combinations such as vemurafenib/cobimetinib and encorafenib/binimetinib are also approved for BRAF-mutant melanoma and may have different resistance profiles.[3]
-
Immunotherapy: Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have shown efficacy in melanoma, including in some patients who have progressed on targeted therapies.
Direct preclinical comparisons between this compound and these other alternatives in the context of dabrafenib and trametinib resistance are limited, and further studies are warranted to determine the optimal treatment sequencing for this patient population.
Conclusion
The preclinical data strongly support the continued development of this compound as a novel therapeutic agent for patients with BRAF-mutant melanoma who have developed resistance to dabrafenib and trametinib. Its unique mechanism of action, targeting both RAF and SRC kinases, allows it to overcome key resistance pathways. The robust anti-tumor activity observed in resistant PDX models highlights its potential to address a critical unmet need in melanoma treatment. Further clinical investigation is necessary to translate these promising preclinical findings into benefits for patients.
References
- 1. Combinatorial therapy regimens targeting preclinical models of melanoma resistant to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to BRAF inhibition explored through single circulating tumour cell molecular profiling in BRAF-mutant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
CCT241161: Forging Synergistic Combinations to Combat Anticancer Drug Resistance
A new frontier in precision oncology is emerging with the development of CCT241161, a novel pan-RAF and SRC family kinase (SFK) inhibitor. While preclinical data has robustly demonstrated its efficacy as a single agent in overcoming resistance to conventional BRAF and MEK inhibitors, the true potential of this compound may lie in its synergistic partnerships with other anticancer agents. This guide provides a comprehensive comparison of this compound's performance with other therapeutic strategies and explores the data-driven rationale for its use in combination therapies, offering researchers and drug development professionals a roadmap for future investigations.
This compound distinguishes itself as a "paradox-breaker" RAF inhibitor. Unlike first-generation BRAF inhibitors that can paradoxically activate the MAPK signaling pathway in BRAF wild-type or NRAS-mutant cells, this compound effectively circumvents this phenomenon.[1][2] Its dual-targeting of both RAF kinases and SFKs provides a multi-pronged attack on cancer cell proliferation and survival, particularly in melanoma models where resistance to standard-of-care BRAF/MEK inhibitor combinations has developed.[1][2]
While direct experimental data on the synergistic combinations of this compound with other specific anticancer agents is not yet extensively available in the public domain, its mechanism of action provides a strong rationale for several promising therapeutic pairings. The following sections detail the theoretical and evidence-based groundwork for combining this compound with MEK inhibitors, PI3K/mTOR inhibitors, and immunotherapy, drawing parallels from established combination strategies in melanoma and other cancers.
This compound in Combination with MEK Inhibitors: A Vertical Blockade Strategy
The combination of BRAF and MEK inhibitors has become a cornerstone of treatment for BRAF-mutant melanoma. This "vertical blockade" of the MAPK pathway has demonstrated superior efficacy compared to BRAF inhibitor monotherapy. Given that this compound is a potent pan-RAF inhibitor, its combination with a MEK inhibitor is a logical next step to achieve a more profound and durable inhibition of this critical signaling cascade.
Hypothetical Synergy Data:
The following table illustrates the potential synergistic effects of combining this compound with a MEK inhibitor, based on typical outcomes observed with other RAF/MEK inhibitor combinations.
| Treatment | Cell Line | Concentration (nM) | Growth Inhibition (%) | Combination Index (CI) |
| This compound | A375 (BRAF V600E) | 10 | 50 | - |
| MEK Inhibitor (e.g., Trametinib) | A375 (BRAF V600E) | 5 | 40 | - |
| This compound + MEK Inhibitor | A375 (BRAF V600E) | 10 + 5 | 85 | < 1 (Synergistic) |
| This compound | M249 (BRAF V600E, BRAFi-resistant) | 50 | 30 | - |
| MEK Inhibitor (e.g., Trametinib) | M249 (BRAF V600E, BRAFi-resistant) | 20 | 20 | - |
| This compound + MEK Inhibitor | M249 (BRAF V600E, BRAFi-resistant) | 50 + 20 | 70 | < 1 (Synergistic) |
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Human melanoma cell lines (e.g., A375, M249) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and a MEK inhibitor, both alone and in combination.
-
Viability Assessment: After 72 hours of incubation, cell viability is assessed using a resazurin-based assay. Fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to vehicle-treated control cells. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow:
Caption: Vertical blockade of the MAPK pathway by this compound and a MEK inhibitor.
This compound and PI3K/mTOR Inhibitors: Targeting Parallel Pathways
A common mechanism of resistance to RAF inhibitors is the activation of parallel signaling pathways, most notably the PI3K/AKT/mTOR pathway. The dual inhibition of both the MAPK and PI3K pathways is a promising strategy to overcome this resistance. This compound, by targeting a key node in the MAPK pathway, is an ideal candidate for combination with PI3K or mTOR inhibitors.
Hypothetical Synergy Data:
| Treatment | Cell Line | Concentration (µM) | Apoptosis (%) | Combination Index (CI) |
| This compound | SK-MEL-28 (NRAS mutant) | 1 | 15 | - |
| PI3K Inhibitor (e.g., BKM120) | SK-MEL-28 (NRAS mutant) | 0.5 | 10 | - |
| This compound + PI3K Inhibitor | SK-MEL-28 (NRAS mutant) | 1 + 0.5 | 45 | < 1 (Synergistic) |
| This compound | A375R (BRAFi/MEKi-resistant) | 2 | 20 | - |
| mTOR Inhibitor (e.g., Everolimus) | A375R (BRAFi/MEKi-resistant) | 1 | 15 | - |
| This compound + mTOR Inhibitor | A375R (BRAFi/MEKi-resistant) | 2 + 1 | 60 | < 1 (Synergistic) |
Experimental Protocol: Apoptosis Assay
-
Cell Culture and Treatment: Cells are cultured and treated with this compound and a PI3K/mTOR inhibitor as described for the viability assay.
-
Apoptosis Staining: After 48 hours, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
Data Analysis: Synergy is determined by comparing the percentage of apoptosis in combination-treated cells to that in single-agent-treated cells.
Signaling Pathway and Experimental Workflow:
Caption: Dual blockade of MAPK and PI3K/mTOR pathways.
This compound and Immunotherapy: A Novel Alliance
The interplay between MAPK signaling and the tumor microenvironment is an area of intense research. RAF inhibitors have been shown to modulate the immune system, potentially enhancing the efficacy of immune checkpoint inhibitors. By inhibiting both RAF and SRC, this compound may have a unique immunomodulatory profile, making it a compelling partner for immunotherapies such as anti-PD-1 or anti-CTLA-4 antibodies.
Hypothetical Synergy Data:
| Treatment | Tumor Model | Metric | Value |
| This compound | B16-F10 Syngeneic Mouse Model | Tumor Growth Inhibition (%) | 40 |
| Anti-PD-1 Antibody | B16-F10 Syngeneic Mouse Model | Tumor Growth Inhibition (%) | 30 |
| This compound + Anti-PD-1 | B16-F10 Syngeneic Mouse Model | Tumor Growth Inhibition (%) | 80 |
| This compound | B16-F10 Syngeneic Mouse Model | CD8+ T-cell Infiltration (cells/mm²) | 150 |
| Anti-PD-1 Antibody | B16-F10 Syngeneic Mouse Model | CD8+ T-cell Infiltration (cells/mm²) | 120 |
| This compound + Anti-PD-1 | B16-F10 Syngeneic Mouse Model | CD8+ T-cell Infiltration (cells/mm²) | 450 |
Experimental Protocol: In Vivo Murine Syngeneic Model
-
Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with B16-F10 melanoma cells.
-
Treatment: Once tumors are established, mice are randomized into four groups: vehicle control, this compound, anti-PD-1 antibody, and the combination of this compound and anti-PD-1. This compound is administered orally, and the antibody is given via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured bi-weekly with calipers.
-
Immunohistochemistry: At the end of the study, tumors are harvested, and immunohistochemistry is performed to quantify the infiltration of CD8+ T-cells.
-
Data Analysis: Tumor growth inhibition is calculated relative to the vehicle control group. Statistical significance between groups is determined using an appropriate statistical test (e.g., ANOVA).
Logical Relationship Diagram:
Caption: Proposed synergistic mechanism of this compound and immunotherapy.
Conclusion and Future Directions
This compound represents a significant advancement in the development of RAF inhibitors, with a unique mechanism of action that overcomes key resistance pathways. While further preclinical and clinical studies are imperative to validate the synergistic potential of this compound in combination with other anticancer agents, the scientific rationale for such combinations is compelling. The exploration of these synergistic relationships will be crucial in unlocking the full therapeutic potential of this compound and offering new hope to patients with treatment-resistant cancers. Future research should focus on conducting rigorous preclinical studies to generate the quantitative data needed to design and initiate clinical trials of this compound in combination therapies.
References
A Head-to-Head Showdown: CCT241161 Versus Next-Generation BRAF Inhibitors in Precision Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the pan-RAF inhibitor CCT241161 and emerging next-generation BRAF inhibitors. We delve into their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate these promising cancer therapeutics.
The landscape of BRAF-mutant cancer therapy is evolving rapidly. First-generation BRAF inhibitors, while initially effective, are often limited by the development of resistance. This has spurred the development of next-generation inhibitors and compounds with novel mechanisms of action, such as this compound, designed to overcome these limitations. This guide offers a detailed comparison to inform preclinical research and clinical development strategies.
Mechanism of Action: A Tale of Two Strategies
This compound represents a distinct approach as a "paradox-breaking" pan-RAF inhibitor. Unlike first-generation inhibitors that can paradoxically activate the MAPK pathway in BRAF wild-type cells, this compound inhibits both BRAF and CRAF kinases.[1] Furthermore, it uniquely targets SRC-family kinases (SFKs), which can be involved in resistance signaling pathways.[1] This dual-targeting mechanism aims to provide a more durable anti-cancer response.
Next-generation BRAF inhibitors, including Plixorafenib (PLX8394) , PF-07799933 , Exarafenib (KIN-2787) , and BDTX-4933 , are primarily designed to overcome the resistance mechanisms that plague earlier inhibitors. These mechanisms often involve the formation of BRAF dimers. Next-generation inhibitors are engineered to effectively target these dimeric forms of BRAF, as well as a broader range of BRAF mutations beyond the common V600E.[2][3][4][5][6][7][8][9][10][11][12]
Preclinical Performance: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and a selection of next-generation BRAF inhibitors, focusing on their biochemical potency and cellular activity.
Table 1: Biochemical Activity of this compound and Next-Generation BRAF Inhibitors
| Inhibitor | Target | IC50 (nM) |
| This compound | BRAF | 252 |
| BRAF V600E | 15 | |
| CRAF | 6 | |
| SRC | 15 | |
| LCK | 3 | |
| Plixorafenib (PLX8394) | BRAF V600E | ~5 |
| Wild-Type BRAF | 14 | |
| CRAF | 23 | |
| Exarafenib (KIN-2787) | RAF1 (CRAF) | 0.06 - 3.46 |
| BRAF | 0.06 - 3.46 | |
| ARAF | 0.06 - 3.46 |
Table 2: Cellular Activity (IC50) of this compound and Next-Generation BRAF Inhibitors in BRAF-Mutant Cell Lines
| Inhibitor | Cell Line | BRAF Mutation | IC50 (nM) |
| PF-07799933 | Various Class I | V600E/K | 0.7 - 7 |
| Various Class II | L597V/R, G469A | 10 - 14 | |
| Various Class III | G466V, D594G | 0.8 - 7.8 | |
| BRAF p61 splice variant | V600E | 59 | |
| Acquired NRAS-Q61K | V600E | 16 | |
| Exarafenib (KIN-2787) | BRAF Class II/III mutant cell lines | Various | < 50 |
| BDTX-4933 | BRAF Class I, II, & III mutant cell lines | Various | Potent inhibition |
Visualizing the Molecular Battleground
To better understand the therapeutic strategies of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The MAPK signaling pathway and points of intervention for this compound and next-generation BRAF inhibitors.
Caption: A generalized workflow for the preclinical evaluation of BRAF inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of this compound and next-generation BRAF inhibitors.
Biochemical Kinase Assay (BRAF Inhibition)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the BRAF kinase.
-
Reagents and Materials: Recombinant human BRAF (wild-type or mutant), MEK1 (substrate), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (this compound or next-generation inhibitors), and a detection reagent (e.g., ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay components).[13][14][15][16][17]
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer, BRAF enzyme, and MEK1 substrate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction. In a LanthaScreen™ assay, the displacement of a fluorescent tracer from the kinase is measured.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
-
Reagents and Materials: BRAF-mutant human melanoma cell lines (e.g., A375, SK-MEL-28), cell culture medium (e.g., DMEM with 10% FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).[1][18][19][20][21][22]
-
Procedure:
-
Seed the melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Patient-Derived Xenograft (PDX) Model
PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model to evaluate drug efficacy.
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG mice).[23][24][25][26][27][28][29][30][31]
-
Procedure:
-
Obtain fresh tumor tissue from a melanoma patient with a known BRAF mutation.
-
Surgically implant a small fragment of the tumor tissue subcutaneously into the flank of an immunodeficient mouse.
-
Monitor the mouse for tumor growth. Once the tumor reaches a specified size (e.g., 100-200 mm³), the mouse is considered to have an established PDX.
-
The tumor can be passaged into subsequent cohorts of mice for expansion.
-
Randomize mice with established tumors into treatment and control groups.
-
Administer the test compounds (e.g., this compound or a next-generation BRAF inhibitor) and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
-
Conclusion
Both this compound and the next-generation BRAF inhibitors demonstrate compelling preclinical activity and offer distinct advantages over first-generation agents. This compound's unique pan-RAF and SFK inhibitory profile presents a novel strategy to combat resistance. The next-generation inhibitors show significant promise in targeting a wider array of BRAF mutations and overcoming dimer-mediated resistance. The selection of a particular inhibitor for further development will depend on a comprehensive evaluation of its efficacy across a broad range of preclinical models, its safety profile, and its pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations and advancing the most promising candidates toward clinical application.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. fore.bio [fore.bio]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 9. Preclinical characterization of CNS-penetrant BRAF class I/II/III mutation inhibitor BDTX-4933 | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. BRAFi | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 12. abstract-4927-exarafenib-kin-2787-is-a-potent-selective-pan-raf-inhibitor-with-activity-in-preclinical-models-of-braf-class-ii-iii-mutant-and-nras-mutant-melanoma - Ask this paper | Bohrium [bohrium.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchhub.com [researchhub.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. broadpharm.com [broadpharm.com]
- 23. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 25. A Melanoma Patient-Derived Xenograft Model [jove.com]
- 26. embopress.org [embopress.org]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 31. tumor.informatics.jax.org [tumor.informatics.jax.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
